molecular formula C15H18N2O3 B11061448 Acetamide, 2-[2,3,8,9-tetrahydro-8,8-dimethyl[1,4]dioxino[2,3-g]isoquinolin-6(7H)-yliden]-

Acetamide, 2-[2,3,8,9-tetrahydro-8,8-dimethyl[1,4]dioxino[2,3-g]isoquinolin-6(7H)-yliden]-

Cat. No.: B11061448
M. Wt: 274.31 g/mol
InChI Key: XLRNVZDMWORMMF-YRNVUSSQSA-N
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Description

2-[8,8-DIMETHYL-2,3,8,9-TETRAHYDRO[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6(7H)-YLIDEN]ACETAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8,8-DIMETHYL-2,3,8,9-TETRAHYDRO[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6(7H)-YLIDEN]ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available isoquinoline derivatives, which undergo a series of chemical transformations including cyclization, oxidation, and amide formation. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[8,8-DIMETHYL-2,3,8,9-TETRAHYDRO[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6(7H)-YLIDEN]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic effects and use in drug development.

    Industry: Exploring its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[8,8-DIMETHYL-2,3,8,9-TETRAHYDRO[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6(7H)-YLIDEN]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar core features.

    Quinoline: Another related compound with a different arrangement of nitrogen atoms.

    Benzylisoquinoline: A more complex derivative with additional functional groups.

Uniqueness

2-[8,8-DIMETHYL-2,3,8,9-TETRAHYDRO[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6(7H)-YLIDEN]ACETAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(2E)-2-(8,8-dimethyl-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetamide

InChI

InChI=1S/C15H18N2O3/c1-15(2)8-9-5-12-13(20-4-3-19-12)6-10(9)11(17-15)7-14(16)18/h5-7,17H,3-4,8H2,1-2H3,(H2,16,18)/b11-7+

InChI Key

XLRNVZDMWORMMF-YRNVUSSQSA-N

Isomeric SMILES

CC1(CC2=CC3=C(C=C2/C(=C\C(=O)N)/N1)OCCO3)C

Canonical SMILES

CC1(CC2=CC3=C(C=C2C(=CC(=O)N)N1)OCCO3)C

Origin of Product

United States

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